![molecular formula C16H17ClFNO3 B3853278 (2-chloro-6-fluorobenzyl)(3,4,5-trimethoxyphenyl)amine](/img/structure/B3853278.png)
(2-chloro-6-fluorobenzyl)(3,4,5-trimethoxyphenyl)amine
Description
The compound is a derivative of benzylamine, which is an organic compound consisting of a benzene ring substituted with an amine functional group . The presence of chloro and fluoro groups on the benzyl part and methoxy groups on the phenyl part suggest that this compound could have interesting chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from 2-chloro-6-fluorobenzyl chloride and 3,4,5-trimethoxyaniline through nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the benzyl part) and a phenyl ring (from the aniline part), connected by a nitrogen atom. The benzene ring would be substituted with chloro and fluoro groups, and the phenyl ring would be substituted with methoxy groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the amine group could react with acids to form amine salts, or it could undergo acylation to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of its substituents and their positions on the benzene and phenyl rings. For example, the presence of electron-donating methoxy groups and electron-withdrawing chloro and fluoro groups could affect the compound’s reactivity .properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3,4,5-trimethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO3/c1-20-14-7-10(8-15(21-2)16(14)22-3)19-9-11-12(17)5-4-6-13(11)18/h4-8,19H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWVBLDVVDFAQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorobenzyl)(3,4,5-trimethoxyphenyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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